molecular formula C21H18FN3O3S B4062196 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide

2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide

Cat. No. B4062196
M. Wt: 411.5 g/mol
InChI Key: AUYLATKXLGTNBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves linear synthesis methods, employing intermediates such as ethyl cyanoacetate and cyanothioacetamide, characterized by techniques like LCMS, IR, and NMR spectroscopy. Compounds with similar structures have shown cytotoxicity against various cancer cell lines, demonstrating the potential therapeutic applications of these synthesized molecules (Vinayak et al., 2014).

Molecular Structure Analysis

Structural elucidation of these compounds, including X-ray diffraction analysis, reveals detailed insights into their molecular frameworks. Studies have confirmed various structural aspects through elemental analysis, IR, and NMR, offering a foundational understanding of the compound's molecular arrangement (Yang Man-li, 2008).

Chemical Reactions and Properties

Research into the chemical reactivity of these compounds has explored modifications to enhance their pharmacological profile. For instance, altering the acetamide group with alkylurea has shown to retain antiproliferative activity while reducing toxicity, indicating a strategic approach to improving therapeutic indices (Xiao-meng Wang et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are critical for their pharmacological efficacy. Studies have investigated these aspects through synthetic and analytical methods, providing essential data for further developmental steps (E. A. Al-Taifi et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, underpin the compound's mechanism of action. Investigations into these properties have led to the identification of potent inhibitors of specific cancer cell lines, underscoring the therapeutic potential of these acetamide derivatives (H. Shams et al., 2010).

Scientific Research Applications

Insecticidal Activities

Pyridine derivatives, including compounds structurally related to the one , have been studied for their insecticidal properties. For instance, a study explored the synthesis and toxicity of certain pyridine derivatives against the cowpea aphid, Aphis craccivora Koch. It was found that one of the compounds exhibited insecticidal activity approximately fourfold that of acetamiprid, a widely used insecticide. This suggests that similar compounds, such as the one you're interested in, could potentially be developed into effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial and Antifungal Applications

Novel dyes and their precursors, including those based on pyridine and tetrahydrobenzo[b]thiophene systems, have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds, due to their structural features, have shown significant efficacy against most tested organisms, with some exhibiting higher efficiency than selected standards. This suggests potential applications in dyeing textile materials and developing antimicrobial agents (Shams, Mohareb, Helal, & Mahmoud, 2011).

Antitumor Evaluation

Another study focused on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds were screened for their antiproliferative activity against various human cancer cell lines, revealing high inhibitory effects. The findings suggest the potential for developing new anticancer agents based on the core structure of the compound of interest (Shams, Mohareb, Helal, & Mahmoud, 2010).

Synthesis and Characterization for Diverse Applications

Research has also been conducted on the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which are structurally related to the compound . These studies are foundational, providing insights into the potential applications of such compounds in various fields, including medicinal chemistry and materials science (Yang Man-li, 2008).

properties

IUPAC Name

2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-28-18-5-3-2-4-15(18)16-10-19(26)25-21(17(16)11-23)29-12-20(27)24-14-8-6-13(22)7-9-14/h2-9,16H,10,12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYLATKXLGTNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 3
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 4
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide

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